Dipropan-2-yl(3-nitrophenyl)phosphonate
Description
Dipropan-2-yl(3-nitrophenyl)phosphonate is an organophosphorus compound characterized by a central phosphorus atom bonded to a 3-nitrophenyl group and two propan-2-yl (isopropyl) ester groups. The phosphonate group (C-P bond) confers structural rigidity and resistance to enzymatic or chemical hydrolysis compared to phosphate esters (C-O-P linkage) .
Properties
Molecular Formula |
C12H18NO5P |
|---|---|
Molecular Weight |
287.25 g/mol |
IUPAC Name |
1-di(propan-2-yloxy)phosphoryl-3-nitrobenzene |
InChI |
InChI=1S/C12H18NO5P/c1-9(2)17-19(16,18-10(3)4)12-7-5-6-11(8-12)13(14)15/h5-10H,1-4H3 |
InChI Key |
LIQHFAYQDSHBAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(C1=CC=CC(=C1)[N+](=O)[O-])OC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Phosphonate Compounds
Structural and Functional Analogues
4-(Diphenylphosphono)-3-methylbut-2-enenitrile [114]
- Structure: Features a diphenylphosphono group attached to a nitrile-functionalized butene backbone.
- Reactivity : The phosphonate group directs electrophiles (e.g., BF₃·OEt₂, NCS⁻) to the γ-position relative to itself, while the nitrile group directs to the α-position, enabling regioselective synthesis of halogenated retinals .
- Comparison : Unlike Dipropan-2-yl(3-nitrophenyl)phosphonate, this compound lacks the nitroaromatic moiety, reducing its electron-withdrawing effects. Its applications focus on retinal analog synthesis rather than flame retardancy or polymer modification.
Polyacrylonitrile (PAN) with Covalently Bound Phosphonate Groups
- Structure : Phosphonate groups integrated into PAN polymer chains.
- Function : Improves flame-retardant properties by promoting condensed-phase char formation during thermal degradation. The chemical environment of phosphorus (pentavalent, ester-linked) minimally affects thermal stability .
- Comparison: this compound’s nitro group could enhance char formation via radical scavenging, but its monomeric structure limits direct polymer integration without further functionalization.
Dimethyl-(3,3-difluoro-2-oxoheptyl)phosphonate
- Structure : Contains a difluoro-oxoheptyl chain and dimethyl ester groups.
- Synthesis : Produced via Reformatsky/Claisen condensation and Michaelis-Arbusov reactions, with impurities like fluoro-alkenylphosphonates complicating purification .
- Comparison : The isopropyl ester groups in this compound may offer steric hindrance, reducing hydrolysis susceptibility compared to dimethyl esters.
Physicochemical Properties
Environmental and Microbial Interactions
Phosphonates are pervasive in microbial metabolisms, with ~5% of bacterial genomes encoding phosphonate biosynthetic genes (e.g., pepM) . While this compound’s nitro group may deter microbial degradation, its environmental persistence could mirror other arylphosphonates, posing ecological risks if unmanaged.
Key Research Findings and Gaps
- Electron-Withdrawing Effects: The nitro group likely enhances electrophilic substitution rates compared to non-nitrated analogs, but quantitative data are lacking.
- Thermal Behavior : Predicted stability requires validation via thermogravimetric analysis (TGA).
- Biosynthesis: No known natural analogs; synthetic routes must be optimized to avoid impurities seen in fluorinated phosphonates .
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